

An In-depth Technical Guide to 1,3-Diiodobenzene: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diiodobenzene

Cat. No.: B1666199

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,3-diiodobenzene** (m-diiodobenzene), a key aromatic intermediate in organic synthesis. The document details its chemical structure, physical and spectroscopic properties, and provides an experimental protocol for its synthesis via the Sandmeyer reaction. Furthermore, it explores its utility as a versatile building block, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for Suzuki-Miyaura and Sonogashira couplings are presented. The guide also highlights its relevance in medicinal chemistry, illustrating its role as a precursor in the synthesis of advanced pharmaceutical agents, including a key intermediate for a BRAF kinase inhibitor. All quantitative data is summarized in structured tables, and key experimental workflows and reaction mechanisms are visualized using diagrams.

Core Chemical Structure and Properties

1,3-Diiodobenzene is an organoiodine compound where two iodine atoms are substituted at the meta positions of a benzene ring.^[1] This substitution pattern provides the molecule with C₂v symmetry and two reactive sites for further functionalization, making it a valuable precursor in the synthesis of complex organic molecules.^[2] The presence of the two heavy

iodine atoms significantly influences its physical properties, such as its melting point, boiling point, and solubility.

Physical and Chemical Properties

1,3-Diiodobenzene is a solid at room temperature, appearing as white to yellow or brown crystals or powder.^[3] It is insoluble in water but shows solubility in hot methanol and other organic solvents like chloroform.^{[1][4]} It is sensitive to light and should be stored accordingly.^[5]

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₄ I ₂	[5]
Molecular Weight	329.90 g/mol	[5]
CAS Number	626-00-6	[5]
IUPAC Name	1,3-diiodobenzene	[6]
Appearance	White to cream to yellow to brown crystals	[3]
Melting Point	34-37 °C (lit.)	[7]
Boiling Point	285 °C	[4]
Solubility	Insoluble in water; Soluble in hot methanol	[4]
InChI Key	SFPQFQUXAJOWNF-UHFFFAOYSA-N	[5]
SMILES	C1=CC(=CC(=C1)I)I	[6]

Spectroscopic Data

The structural identity of **1,3-diiodobenzene** can be confirmed through various spectroscopic techniques.

The ¹H NMR spectrum is characteristic of a 1,3-disubstituted benzene ring, showing three distinct signals in the aromatic region.

Proton Assignment	Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)	Reference(s)
H-2	8.001 (t)	$J(2,4)=J(2,6) = 1.62$	[8]
H-4/H-6	7.537 (dd)	$J(4,5)=J(5,6) = 7.93$	[8]
H-5	6.649 (t)	$J(5,4)=J(5,6) = 7.93$	[8]

The proton-decoupled ^{13}C NMR spectrum of **1,3-diiodobenzene** displays four signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule. The carbons directly bonded to iodine are significantly deshielded.

Carbon Assignment	Chemical Shift (δ , ppm)	Reference(s)
C-1/C-3	94.5	[9]
C-2	144.1	[9]
C-4/C-6	138.0	[9]
C-5	129.8	[9]

The IR spectrum of **1,3-diiodobenzene** shows characteristic absorptions for an aromatic compound. The C-H stretching vibrations appear above 3000 cm^{-1} , and the pattern of overtone and combination bands in the $2000\text{-}1650\text{ cm}^{-1}$ region, along with strong bands in the $900\text{-}650\text{ cm}^{-1}$ region, are indicative of the meta-substitution pattern.

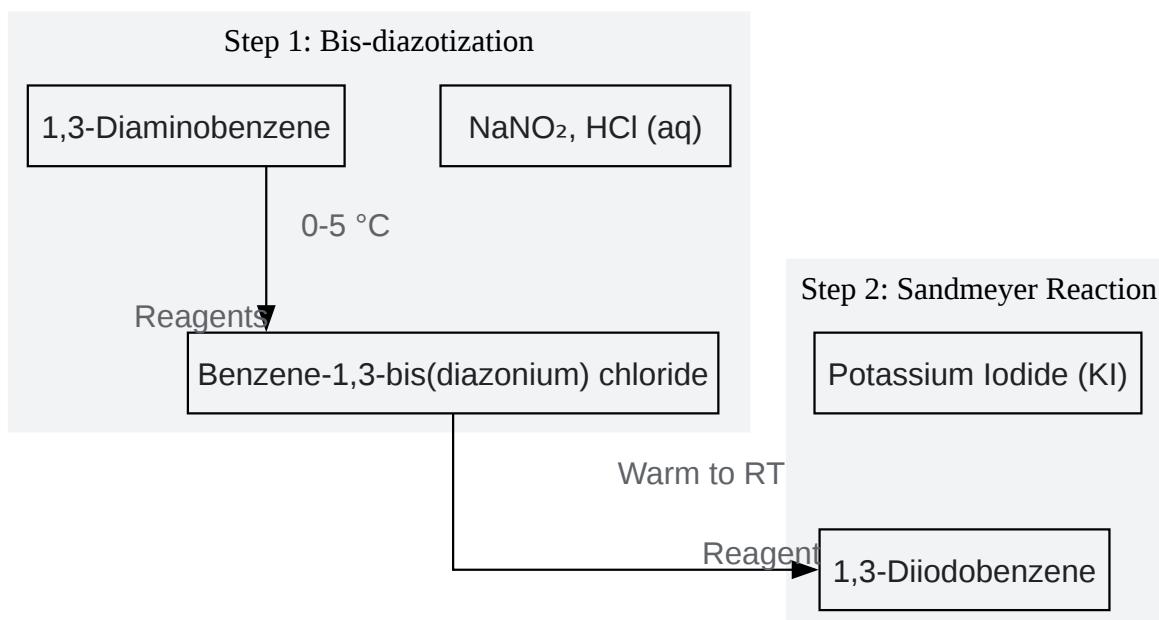
Wavenumber (cm^{-1})	Vibration Type	Reference(s)
3050 - 3100	Aromatic C-H Stretch	[1]
1560, 1450	Aromatic C=C Ring Stretch	[1]
770 - 810	C-H Out-of-plane Bending (m-subst.)	[1]
670 - 690	C-I Stretch	[1]

The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak and distinct fragmentation patterns involving the loss of iodine atoms.

m/z	Fragment Identity	Comments	Reference(s)
330	$[\text{C}_6\text{H}_4\text{I}_2]^{+\bullet} (\text{M}^{+\bullet})$	Molecular ion (Base Peak)	[6]
203	$[\text{C}_6\text{H}_4\text{I}]^+$	Loss of one iodine atom ($[\text{M}-\text{I}]^+$)	[6]
76	$[\text{C}_6\text{H}_4]^{+\bullet}$	Loss of two iodine atoms ($[\text{M}-2\text{I}]^{+\bullet}$)	[6]

Synthesis of 1,3-Diiodobenzene

A common and effective method for the synthesis of **1,3-diiodobenzene** is the Sandmeyer reaction, starting from the readily available 1,3-diaminobenzene (m-phenylenediamine).[10] This two-step process involves the formation of a bis(diazonium) salt, followed by its reaction with an iodide source.



[Click to download full resolution via product page](#)**Figure 1:** Synthetic workflow for **1,3-diiodobenzene**.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis of **1,3-diiodobenzene** from 1,3-diaminobenzene.

Materials:

- 1,3-Diaminobenzene
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Diethyl Ether
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ice

Procedure:

- **Diazotization:** a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1,3-diaminobenzene (1.0 eq) in a solution of concentrated HCl diluted with water. b. Cool the stirred solution to 0-5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 eq) dropwise, ensuring the temperature remains below 5 °C. d. Stir the resulting solution of the bis(diazonium) salt at 0-5 °C for an additional 30 minutes.
- **Iodination (Sandmeyer Reaction):** a. In a separate large beaker, dissolve potassium iodide (2.5 eq) in a minimal amount of water. b. Slowly and carefully add the cold bis(diazonium)

salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N_2 gas) will be observed. c. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the evolution of nitrogen ceases.

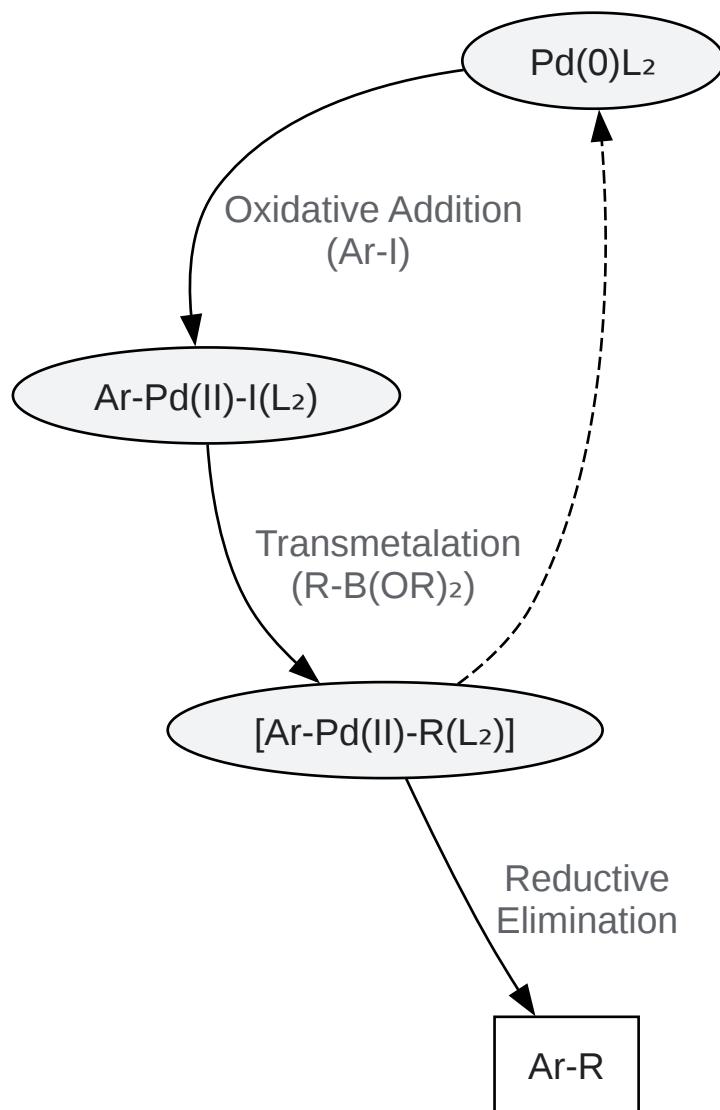
- Workup and Purification: a. Transfer the reaction mixture to a separatory funnel. A dark organic layer containing the product will be present. b. Extract the mixture with diethyl ether. c. Combine the organic extracts and wash sequentially with a dilute aqueous solution of sodium thiosulfate (to remove excess iodine), water, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. e. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to yield pure **1,3-diiiodobenzene**.

Applications in Organic Synthesis

The two C-I bonds in **1,3-diiiodobenzene** serve as versatile handles for introducing a variety of functional groups, primarily through metal-catalyzed cross-coupling reactions. This dual reactivity allows for the construction of complex molecular architectures, making it a valuable building block in the synthesis of polymers, organic electronics, and pharmaceutical compounds.^{[2][7]}

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. **1,3-Diiodobenzene** can undergo single or double Suzuki couplings, providing access to a wide range of substituted biaryl and terphenyl derivatives.



[Click to download full resolution via product page](#)

Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.

This protocol describes the synthesis of 1,3-bis(4-methoxyphenyl)benzene using **1,3-diiiodobenzene** and 4-methoxyphenylboronic acid.

Materials:

- **1,3-Diiiodobenzene** (1.0 eq)
- 4-Methoxyphenylboronic acid (2.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 eq)

- Potassium Carbonate (K_2CO_3) (4.0 eq)
- Toluene
- Ethanol
- Water

Procedure:

- To a round-bottom flask, add **1,3-diiodobenzene**, 4-methoxyphenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).
- Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 1,3-bis(4-methoxyphenyl)benzene.

Sonogashira Cross-Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper(I) complexes. This reaction is highly efficient for forming $C(sp^2)-C(sp)$ bonds. **1,3-Diiodobenzene** can be used to synthesize di-alkynylated benzene derivatives, which are precursors to conjugated polymers and macrocycles.

This protocol details the synthesis of 1,3-bis(phenylethynyl)benzene from **1,3-diiodobenzene** and phenylacetylene.

Materials:

- **1,3-Diiodobenzene** (1.0 eq)
- Phenylacetylene (2.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride [$\text{PdCl}_2(\text{PPh}_3)_2$] (0.03 eq)
- Copper(I) iodide (CuI) (0.06 eq)
- Triethylamine (Et_3N)
- Tetrahydrofuran (THF)

Procedure:

- To a Schlenk flask, add **1,3-diiodobenzene**, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
- Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
- Add anhydrous, degassed THF and triethylamine.
- Add phenylacetylene via syringe and stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 6-12 hours. Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

- Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 1,3-bis(phenylethynyl)benzene.

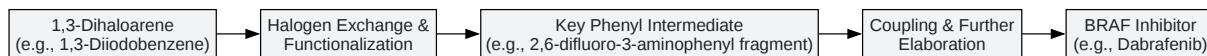
Role in Drug Development

1,3-Diiodobenzene serves as a key starting material or intermediate in the synthesis of various pharmaceutically active compounds. Its ability to undergo selective, stepwise functionalization is particularly valuable in constructing the complex scaffolds of modern therapeutics.

Precursor to BRAF Kinase Inhibitors

BRAF kinase is a key protein in the MAPK/ERK signaling pathway, and mutations in the BRAF gene are implicated in several cancers, particularly melanoma.^[11] Some synthetic routes to BRAF inhibitors, such as Dabrafenib, can utilize halogenated benzene derivatives as starting materials. While many reported syntheses of Dabrafenib start with other precursors, the 1,3-disubstituted pattern is a core feature of the molecule, and routes involving intermediates derived from 1,3-dihalobenzenes are conceptually important for analog synthesis and process development. For instance, a key intermediate in some BRAF inhibitor syntheses is a 2,6-difluoro-3-aminophenyl derivative, which can be conceptually derived from a precursor like **1,3-diiodobenzene** through halogen exchange and subsequent functionalization steps.

The diagram below illustrates a conceptual synthetic logic, where a 1,3-dihaloarene serves as a foundational scaffold for building up a key fragment of a BRAF inhibitor.



[Click to download full resolution via product page](#)

Figure 3: Conceptual role of 1,3-dihaloarenes in BRAF inhibitor synthesis.

While direct synthesis of commercial drugs like Vemurafenib or Dabrafenib from **1,3-diiodobenzene** is not the most commonly cited route in the literature, its structural motif is central to these molecules.^{[3][12]} The development of second-generation inhibitors and new chemical entities often explores alternative synthetic pathways where versatile starting

materials like **1,3-diodobenzene** could play a crucial role in enabling rapid analog synthesis and structure-activity relationship (SAR) studies.

Safety and Handling

1,3-Diodobenzene is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[5\]](#)

Precautionary Measures:

- Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.[\[5\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

1,3-Diodobenzene is a synthetically valuable aromatic compound, characterized by its dual reactive sites which are amenable to a variety of chemical transformations. Its physical and spectroscopic properties are well-defined, allowing for straightforward identification and quality control. The Sandmeyer reaction provides a reliable route for its synthesis on a laboratory scale. Its utility is most prominently demonstrated in modern organic synthesis through its participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, which enable the efficient construction of complex molecular frameworks. These characteristics firmly establish **1,3-diodobenzene** as a crucial intermediate in the development of advanced materials and as a foundational building block for the discovery and synthesis of new pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1,3-diido- [webbook.nist.gov]
- 2. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 3. nbinfo.com [nbinfo.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Benzene, 1,3-diido- | C6H4I₂ | CID 12270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-DIODOBENZENE | 626-00-6 [chemicalbook.com]
- 8. 1,3-DIODOBENZENE(626-00-6) ¹H NMR spectrum [chemicalbook.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of [¹¹C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Diiodobenzene: Structure, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666199#1-3-diiodobenzene-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com